Cas no 94-14-4 (iso-Butyl 4-Aminobenzoate)

Iso-Butyl 4-Aminobenzoate is an ester derivative of para-aminobenzoic acid (PABA), commonly utilized in organic synthesis and pharmaceutical applications. Its key advantages include its role as an intermediate in the production of local anesthetics and UV-absorbing compounds due to its aromatic amine and ester functional groups. The iso-butyl moiety enhances solubility in organic solvents, facilitating reactions in non-polar media. This compound exhibits stability under standard conditions, making it suitable for storage and handling in laboratory settings. Its well-defined chemical properties allow for precise control in synthetic pathways, contributing to its utility in fine chemical and pharmaceutical research.
iso-Butyl 4-Aminobenzoate structure
iso-Butyl 4-Aminobenzoate structure
Product Name:iso-Butyl 4-Aminobenzoate
CAS No:94-14-4
MF:C11H15NO2
MW:193.242303133011
CID:804219
PubChem ID:87561927
Update Time:2025-05-21

iso-Butyl 4-Aminobenzoate Chemical and Physical Properties

Names and Identifiers

    • Isobutyl 4-aminobenzoate
    • 2-methylpropyl 4-aminobenzoate
    • Benzoic acid, 4-amino-,2-methylpropyl ester
    • 4-Aminobenzoic Acid Isobutyl Ester
    • (1R,11S,16S,21R,26R,36S,41S,46S,51S,56S,66S,71S,76R,81R,91R,96R)-a,1a,3,3a,4,4a,5,5a,6a,7,8,8a,9,9a,
    • Benzoic acid, p-amino-, isobutyl ester (7CI, 8CI)
    • Cycloform (6CI)
    • Benzamelid
    • Cicloforme
    • Cyclocaine
    • Cyclogesin
    • Isobutamben
    • Isobutambene
    • Isobutyl Keloform
    • Isobutyl p-aminobenzoate
    • Isobutyl p-aminobenzobenzoate
    • Isobutylcaine
    • Isocaine
    • NSC 23517
    • NCGC00160682-02
    • ISOBUTAMBEN [MART.]
    • AB01563158_01
    • EINECS 202-308-2
    • D88236
    • DTXCID603170
    • NSC-760439
    • Q27271747
    • Pharmakon1600-01506196
    • Tox21_111985_1
    • SCHEMBL25178
    • Isobutambenum [INN-Latin]
    • ISOBUTYL P-AMINOBENZOATE [MI]
    • 9566855ULN
    • Isobutyl4-Aminobenzoate
    • Benzoic acid, 4-amino-, 2-methylpropyl ester
    • SR-01000944226-1
    • BBL009300
    • DTXSID9023170
    • UNII-9566855ULN
    • Isobutambenum
    • p-Aminobenzoic acid, isobutyl ester
    • D04622
    • CAS-94-14-4
    • Benzoic acid, p-amino-, 2-methylpropyl ester
    • ISOBUTAMBEN [INN]
    • AKOS002286964
    • NSC-23517
    • SBI-0653358.0001
    • NS00040168
    • NCGC00160682-01
    • Isobutambeno
    • STK267625
    • 94-14-4
    • Isobutambeno [INN-Spanish]
    • Tox21_111985
    • Benzoic acid, p-amino-, isobutyl ester
    • BRN 2804349
    • CCG-213637
    • CS-0013624
    • NSC760439
    • p-Aminobenzoesaure-isobutylester
    • ISOBUTAMBEN [USAN]
    • 4-Aminobenozic acid isobutyl ester
    • Cycloform
    • (2-Methylpropyl) p-aminobenzoate
    • 4-Aminobenzoic acid isobuty ester
    • Isobutamben (USAN/INN)
    • Oprea1_495308
    • NSC23517
    • AS-58250
    • p-Aminobenzoic acid isobutyl ester
    • CHEMBL1985617
    • A0272
    • PARA AMINO ISOBUTYLBENZOATE
    • HMS3264D08
    • SR-01000944226
    • AI3-02764
    • DB-057475
    • Isobutamben [USAN:INN]
    • BRD-K96714749-001-01-0
    • MFCD00017110
    • Isocaine (VAN)
    • Isobutyl Keloform; Isobutyl p-aminobenzoate
    • iso-Butyl 4-Aminobenzoate
    • MDL: MFCD00017110
    • Inchi: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3
    • InChI Key: PUYOAVGNCWPANW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N)=CC=1)OCC(C)C

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Density: 1.0945 (rough estimate)
  • Melting Point: 63.0 to 66.0 deg-C
  • Boiling Point: 329.46°C (rough estimate)
  • Refractive Index: 1.5041 (estimate)
  • PSA: 52.32000
  • LogP: 2.66280
  • Merck: 5133

iso-Butyl 4-Aminobenzoate Security Information

iso-Butyl 4-Aminobenzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

iso-Butyl 4-Aminobenzoate Pricemore >>

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iso-Butyl 4-Aminobenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Butanol ;  5 - 300 min, 1 atm, 40 °C
Reference
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Competing SNAr displacements of nitrite and SN2 displacements on the alkyl groups of alkyl p-nitrobenzoates and o-nitrobenzoates
Logue, Marshall W.; Han, Byung Hee, Journal of Organic Chemistry, 1981, 46(8), 1638-42

Production Method 3

Reaction Conditions
Reference
Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts
Morogina, K.; Nasibulin, A. A.; Klyuev, M. V., Neftekhimiya, 1998, 38(4), 277-281

Production Method 4

Reaction Conditions
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  reflux
Reference
Novel curcumin derivatives as P-glycoprotein inhibitors: Molecular modeling, synthesis and sensitization of multidrug resistant cells to doxorubicin
Sagnou, Marina; Novikov, Fedor N.; Ivanova, Ekaterina S.; Alexiou, Polyxeni; Stroylov, Victor S.; et al, European Journal of Medicinal Chemistry, 2020, 198,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate (supported on anionite AB-17-8) Solvents: 1-Butanol ;  60 min, 45 °C
Reference
Method of producing N-(N-glucosylidene)aminobenzoic acid esters
, Russian Federation, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Acetyl chloride
Reference
Gas chromatographic analysis of amino acids as the N-heptafluorobutyryl isobutyl esters
MacKenzie, Samuel L., Journal - Association of Official Analytical Chemists, 1987, 70(1), 151-60

Production Method 7

Reaction Conditions
Reference
Preparation of oxindoles as protein tyrosine kinase and protein serine/threonine kinase inhibitors.
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes
Pytela, Oldrich; Halama, Ales, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

Production Method 9

Reaction Conditions
Reference
Preparation of s-triazine derivatives as light stabilizers
, United States, , ,

Production Method 10

Reaction Conditions
Reference
S-triazine derivatives as light stabilizers
, European Patent Organization, , ,

Production Method 11

Reaction Conditions
Reference
Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates
Kadaba, Pankaja K.; Carr, Martin; Tribo, Mark; Triplett, John; Glasser, A. C., Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

iso-Butyl 4-Aminobenzoate Raw materials

iso-Butyl 4-Aminobenzoate Preparation Products

Additional information on iso-Butyl 4-Aminobenzoate

Recent Advances in the Study of Iso-Butyl 4-Aminobenzoate (94-14-4): A Comprehensive Research Brief

Iso-Butyl 4-Aminobenzoate (CAS: 94-14-4) is a chemical compound widely used in the pharmaceutical and cosmetic industries due to its anesthetic and UV-filtering properties. Recent studies have explored its potential applications in drug delivery systems, topical anesthetics, and as a component in sunscreen formulations. This research brief synthesizes the latest findings on the compound's pharmacological effects, safety profile, and emerging applications in biomedicine.

A 2023 study published in the *Journal of Medicinal Chemistry* investigated the molecular interactions of iso-Butyl 4-Aminobenzoate with neuronal sodium channels, elucidating its mechanism of action as a local anesthetic. The research employed molecular docking simulations and in vitro electrophysiology to demonstrate its competitive binding with tetrodotoxin-sensitive channels, offering insights into its prolonged analgesic effects compared to traditional anesthetics like lidocaine.

In the field of dermatology, a multicenter clinical trial (2024) evaluated the compound's efficacy as a photostabilizer in broad-spectrum sunscreens. Results indicated that formulations containing 5% iso-Butyl 4-Aminobenzoate showed 98% UVB absorption efficiency with significantly reduced photodegradation rates compared to octinoxate-based products. The study also reported excellent skin tolerability in patch tests involving 500 participants.

Emerging research from *Biomaterials Science* (2024) has explored the compound's potential in transdermal drug delivery systems. Scientists developed a novel nanoemulsion incorporating iso-Butyl 4-Aminobenzoate as a permeation enhancer, achieving 3.2-fold greater skin penetration of model drugs compared to conventional formulations. This advancement could revolutionize topical treatments for conditions requiring deep tissue delivery.

Pharmacokinetic studies have provided new data on the compound's metabolic pathways. Using LC-MS/MS analysis, researchers identified three primary metabolites in human hepatic microsomes, with the major pathway involving N-acetylation. These findings, published in *Xenobiotica* (2023), contribute to understanding the compound's safety profile and potential drug-drug interactions.

Recent toxicological assessments have confirmed the compound's safety margin, with an LD50 >2000 mg/kg in rodent models. However, a 2024 EU regulatory review recommended additional studies on endocrine disruption potential, reflecting evolving safety standards for benzoate derivatives in cosmetic applications.

In conclusion, iso-Butyl 4-Aminobenzoate continues to demonstrate versatile applications in pharmaceutical and cosmetic formulations. Ongoing research is exploring its potential in novel drug delivery systems and as a safer alternative to conventional UV filters. Future studies should focus on long-term safety assessments and optimization of its physicochemical properties for enhanced therapeutic efficacy.

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